molecular formula C22H22N6O B5093937 N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine

N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine

Cat. No.: B5093937
M. Wt: 386.4 g/mol
InChI Key: ZKKJDUFLWPVNOV-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable phenylhydrazine derivative with an appropriate diketone under acidic conditions.

    Quinoxaline ring formation: The pyrazole derivative is then reacted with an o-phenylenediamine derivative in the presence of a suitable oxidizing agent to form the quinoxaline ring.

    Morpholine substitution: Finally, the quinoxaline derivative is reacted with morpholine under basic conditions to introduce the morpholinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-2-phenylpyrazol-3-yl)-2-nitrobenzamide
  • 2-(1H-Pyrazol-3-yl)phenol
  • Indole derivatives

Uniqueness

N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-3-morpholin-4-ylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-16-15-20(28(26-16)17-7-3-2-4-8-17)25-21-22(27-11-13-29-14-12-27)24-19-10-6-5-9-18(19)23-21/h2-10,15H,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKJDUFLWPVNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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